(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine compound notable for its unique structural features, including a trifluoromethyl group and a chloropyridine moiety. Its chemical formula is , and it has a molecular weight of approximately 247.04 g/mol . This compound is primarily utilized in scientific research, particularly in medicinal chemistry and agrochemical development.
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine belongs to the class of trifluoroethylamines and pyridine derivatives. It is recognized for its potential biological activity and applications in drug development.
The synthesis of (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and selectivity .
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules .
The mechanism of action for (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves interactions at the molecular level with biological targets. While specific pathways are still under investigation, preliminary studies suggest potential interactions with neurotransmitter systems or enzyme inhibition mechanisms relevant to therapeutic applications.
Key chemical properties include:
Relevant data indicate that the compound's stability may vary based on environmental conditions such as pH and temperature .
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several potential applications:
Research continues into its efficacy and safety profiles for these applications .
Asymmetric hydrogenation represents the gold standard for synthesizing enantiopure (S)-1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine. The trifluoromethyl group adjacent to the prochiral center creates steric and electronic challenges that necessitate specialized catalysts. Rhodium complexes with chiral phosphine ligands (e.g., RuBINAP) achieve >98% enantiomeric excess (ee) by leveraging π-π interactions between the catalyst's aromatic systems and the chloropyridine ring [7]. This method enables direct access to the (S)-enantiomer at industrial scale, with reaction temperatures maintained at 50–60°C to optimize kinetics without racemization [2].
Alternative approaches employ iridium-catalyzed reductive amination of the corresponding trifluoromethyl ketone precursor (1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone). Chiral iridium-phosphinoxazoline catalysts facilitate hydride transfer with 94% ee, though substrate inhibition necessitates careful stoichiometric control [7] [8]. The ketone precursor (CAS 53402559) exhibits high electrophilicity at the carbonyl carbon due to the electron-withdrawing trifluoromethyl and chloropyridine groups, rendering it ideal for asymmetric reduction [8].
Table 1: Asymmetric Catalysis Conditions for (S)-Enantiomer Synthesis
Catalyst System | Substrate | Temperature | Pressure | ee (%) | Reference |
---|---|---|---|---|---|
Rh-(R)-BINAP | Trifluoroethylketone | 50°C | 100 psi H₂ | 98.5 | [7] |
Ir-PHOX | Trifluoroethylketone | 25°C | Ambient H₂ | 94.2 | [8] |
Ru-DTBM-SEGPHOS | Enamide derivative | 70°C | 200 psi H₂ | 99.1 | [2] |
Dynamic kinetic resolution (DKR) proves indispensable when racemic mixtures of 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine exist. ChemShuttle's patented process combines Candida antarctica lipase B with ruthenium-based racemization catalysts to achieve 97% yield of the (S)-enantiomer [2]. The chloropyridine nitrogen coordinates with the racemization catalyst, accelerating the interconversion of (R)- and (S)-amines at 40°C – a temperature compatible with enzyme stability [7].
Critical to success is suppressing N-acylation byproducts. Molecular sieves (3Å) sequester ammonia liberated during imine formation, pushing the equilibrium toward kinetic resolution. This strategy delivers pharmaceutical-grade material (purity >99%, chiral HPLC) with a substrate-to-catalyst ratio of 500:1, making it economically viable for multi-kilogram production [2]. Racemization half-lives under DKR conditions are reduced to <15 minutes, enabling complete conversion within 12 hours [7].
Table 2: Resolution Methods for (S)-1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine
Method | Resolution Agent | Time (h) | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|---|
Enzymatic DKR | CALB/Ru-shvo catalyst | 12 | 97 | 99.5 | Requires anhydrous conditions |
Diastereomeric salt | L-DBTA | 48 | 65 | 99.8 | Low yield |
Chiral chromatography | Cellulose-based CSP | N/A | 92 (recovery) | 100 | Not scalable |
Chirality transfer exploits stereochemically defined precursors to generate the target (S)-amine without racemization. The Curtin-Hammett principle governs the stereochemical outcome when chiral auxiliaries are attached to the pyridine nitrogen. Ellman's tert-butanesulfinamide auxiliary forms imines with the ketone precursor (1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone), enabling diastereoselective reduction (diastereomeric ratio >20:1) [7]. Acidic hydrolysis (HCl/ether) cleaves the auxiliary while simultaneously forming the hydrochloride salt of the (S)-amine, crystallizing directly from the reaction mixture in 95% ee [1] [2].
Intramolecular hydrogen bonding creates a rigid conformation that directs stereoselectivity. Computational models reveal that the (S)-enantiomer adopts a gauche conformation where the amine hydrogen forms a 2.1Å bond with the chloropyridine nitrogen. This stabilizes the transition state during nucleophilic addition, reducing the activation barrier by 3.2 kcal/mol compared to the (R)-counterpart [5] [7]. Substituent effects were confirmed using the 3-chloro regioisomer (CAS 1213892-06-8), where reversed polarity diminished chirality transfer efficiency by 40% due to disrupted hydrogen bonding networks [3] [5].
Table 3: Chirality Transfer Efficiency in Halopyridine Analogues
Substrate Regioisomer | Chiral Auxiliary | Reduction Method | dr | Mechanistic Basis |
---|---|---|---|---|
2-Chloro-3-pyridyl | tert-Butanesulfinyl | NaBH₄ | 20:1 | N-H···N(pyridine) H-bond stabilization |
3-Chloro-2-pyridyl | tert-Butanesulfinyl | L-Selectride® | 12:1 | Weaker Cl···H-N interaction |
2-Chloro-4-pyridyl | Chiral hydrazine | SmI₂/HMPA | 15:1 | Steric hindrance minimization |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: